Toxiferine
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Overview
Description
Preparation Methods
The synthesis of toxiferine involves complex procedures. One of the known synthetic routes is from the Wieland-Gumlich aldehyde . The preparation of curare poisons, which contain this compound, involves extracting toxins from various plants through complex rituals
Chemical Reactions Analysis
Toxiferine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Toxiferine has been studied for its neuromuscular blocking properties. It functions as an acetylcholine receptor antagonist, making it useful in pharmacological research . It has been evaluated at α7 and muscle-type nicotinic acetylcholine receptors and the allosteric site of muscarinic M2 receptors . Its analogues have shown potential in designing novel selective ligands for these receptors .
Mechanism of Action
Toxiferine competes with acetylcholine, a neurotransmitter, for binding to the nicotinic acetylcholine receptors on the post-synaptic membrane of the neuromuscular junction . This competitive antagonism prevents depolarization of the affected nerves, leading to paralysis . The paralysis caused by this compound can be antagonized by neostigmine .
Comparison with Similar Compounds
Toxiferine is similar to other curare alkaloids such as tubocurarine and caracurine V . this compound is significantly more potent, being approximately 170 times as potent as tubocurarine . This high potency makes this compound unique among curare alkaloids.
Properties
CAS No. |
302-30-7 |
---|---|
Molecular Formula |
C40H46N4O2+2 |
Molecular Weight |
614.8 g/mol |
IUPAC Name |
(2E)-2-[(1S,9Z,11S,13S,14S,17S,25Z,27S,30S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol |
InChI |
InChI=1S/C40H46N4O2/c1-43-15-13-39-31-7-3-5-9-33(31)41-22-30-28-20-36-40(14-16-44(36,2)24-26(28)12-18-46)32-8-4-6-10-34(32)42(38(30)40)21-29(37(39)41)27(19-35(39)43)25(23-43)11-17-45/h3-12,21-22,27-28,35-38,45-46H,13-20,23-24H2,1-2H3/q+2/b25-11-,26-12-,29-21-,30-22-/t27-,28-,35-,36-,37-,38-,39+,40+,43-,44-/m0/s1 |
InChI Key |
IIYHWTVUYIYKKG-QQRSFBQTSA-N |
Isomeric SMILES |
C[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)C)/[C@@H](C3)/C(=C\CO)/C1)CC2 |
SMILES |
C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16 |
Canonical SMILES |
C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16 |
Synonyms |
Toxiferine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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